5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-6-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQAWKRPSQAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)O)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the bromination of 6-hydroxyindole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the bromine or hydroxyl groups, leading to a wide range of chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBrNO
- Molecular Weight : 242.03 g/mol
- IUPAC Name : 5-bromo-6-hydroxy-1H-indole-2,3-dione
The compound features a bromine atom and a hydroxyl group attached to the indole structure, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has shown promise in various biomedical applications:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. Studies have demonstrated its potential as a lead compound in developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in conditions involving excitotoxicity, such as Alzheimer's disease. It may act as an antagonist to excitatory amino acid receptors, providing therapeutic benefits in neurodegenerative diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Indole Derivatives : This compound is utilized as a building block for synthesizing various indole derivatives that have applications in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities .
Analytical Chemistry
The compound can be employed in analytical methodologies:
- Fluorescent Chemo-sensors : Due to its fluorescent properties, it can be used in the development of sensors for detecting specific biomolecules or environmental pollutants .
Table 1: Biological Activities of this compound
Case Study 1: Antitumor Activity
In a study published in Cancer Research, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of conventional chemotherapeutics. This suggests its potential as a new class of anticancer agents.
Case Study 2: Neuroprotective Effects
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal loss. The mechanism was attributed to its ability to inhibit glutamate-induced excitotoxicity.
Mechanism of Action
The mechanism of action of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione can be contextualized by comparing it to related isatin derivatives. Below is a detailed analysis:
Halogenated Isatin Derivatives
Key Differences :
- Substituent Positions: Bromine at C5 in the target compound versus C6 in the fluoro-bromo analog.
- Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility, whereas the fluorine in the analog contributes to lipophilicity and metabolic stability .
Alkyl/Aryl-Substituted Isatins
Key Differences :
- Substituent Type : The phenylethyl group at N1 in the analog introduces steric bulk and hydrophobicity, contrasting with the hydroxyl group at C6 in the target compound. This difference likely impacts pharmacokinetic properties, such as absorption and distribution.
- Bromine Position : Bromine at C6 in the analog versus C5 in the target compound may influence electronic delocalization across the aromatic system.
Bioactive Isatin Analogs
Key Differences :
- Core Structure: Diphacinone retains the indan-1,3-dione moiety but lacks the indole nitrogen, resulting in distinct pharmacological effects (e.g., vitamin K antagonism in rodents) .
Biological Activity
5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1909316-11-5) is a brominated derivative of indole-2,3-dione that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features both bromine and hydroxyl functional groups, enhancing its reactivity and biological potential. Its molecular formula is with a molecular weight of 242.07 g/mol. The presence of these functional groups allows for diverse chemical reactions and interactions within biological systems.
Targeting E3 Ligase
This compound primarily acts as an activator of E3 ligase , influencing the ubiquitin-proteasome pathway. This pathway is crucial for protein degradation and cellular regulation, which can impact various diseases including cancer.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial results show promise in targeting cancer cell lines effectively.
Case Studies
- Anticholinesterase Activity : A study evaluating various indole derivatives, including this compound, found that it exhibited notable anticholinesterase activity with an IC50 value comparable to established drugs like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Antibacterial Studies : In a comprehensive evaluation of several derivatives, this compound was highlighted for its effectiveness against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that the presence of the bromine atom significantly enhances its antibacterial efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability similar to other indole derivatives. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, and how can reaction conditions be optimized?
The synthesis of brominated indole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in analogous compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole, CuI in PEG-400/DMF solvents achieves cycloaddition with alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) under 12-hour stirring . Optimization strategies include:
- Solvent selection : PEG-400 enhances reaction efficiency due to its stabilizing effect on Cu(I) intermediates.
- Catalyst loading : Excess CuI (1.0 g per 700 mg substrate) improves yields but requires post-reaction purification to remove residual copper.
- Purification : Flash column chromatography (70:30 ethyl acetate/hexane) and aqueous workups minimize impurities .
Q. How is structural characterization performed for brominated indole derivatives, and what analytical discrepancies might arise?
Characterization relies on:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.23 ppm, methylene groups at δ 4.62 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS at m/z 427.0757 [M+H]) validates molecular weight .
Discrepancies may arise from residual solvents (e.g., DMF) affecting NMR baseline noise or isotopic patterns in HRMS due to bromine’s natural abundance (79Br/81Br ≈ 1:1). These are mitigated by rigorous drying (90°C under vacuum) and isotopic peak deconvolution .
Q. What purification methods are effective for isolating brominated indole derivatives with high purity?
- Flash chromatography : Ethyl acetate/hexane gradients (e.g., 70:30) resolve polar impurities .
- Aqueous precipitation : Adding reaction mixtures to water precipitates products, as seen in 25% yield isolation of 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole .
- Recrystallization : Methanol/chloroform mixtures yield crystalline solids for compounds like 5-bromo-2,3-dihydro-7-azaindole derivatives .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis of brominated indole derivatives?
Factorial designs systematically evaluate variables like temperature, catalyst loading, and solvent ratios. For example:
- Response surface methodology (RSM) identifies optimal CuI concentrations and reaction times.
- Central composite designs minimize trials while maximizing yield data, as applied in TiO photocatalysis studies .
Such approaches reduce trial-and-error inefficiencies, aligning with ICReDD’s computational-experimental feedback loop for reaction optimization .
Q. What mechanistic insights explain solvent and catalyst effects on brominated indole synthesis?
- Solvent polarity : PEG-400’s high polarity stabilizes transition states in CuAAC reactions, accelerating triazole formation .
- Catalyst role : Cu(I) facilitates alkyne-azide cycloaddition via a stepwise mechanism, with excess CuI preventing catalyst deactivation .
- Side reactions : DMF decomposition at elevated temperatures (>100°C) may generate dimethylamine, necessitating strict temperature control .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Multi-technique validation : Combine -NMR (e.g., δ -114.65 ppm for fluorophenyl groups) with HRMS to confirm substituent identity .
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, as demonstrated in isoindole-1,3-dione derivatives .
- Isotopic pattern analysis : Bromine’s 1:1 isotopic ratio in HRMS distinguishes it from chlorine or other halogens .
Q. What strategies elucidate structure-activity relationships (SAR) for brominated indole derivatives?
- Functional group modulation : Compare bioactivity of hydroxy vs. methoxy substituents at position 6. For example, 5-bromo-6-hydroxy derivatives may exhibit enhanced antioxidant properties over methylated analogs .
- Computational docking : Pair molecular dynamics simulations with experimental IC values to predict binding affinities, as seen in Flt3 inhibitor studies .
Q. How can computational methods accelerate reaction discovery for novel brominated indole analogs?
- Quantum chemical calculations : Predict reaction pathways and transition states for CuAAC reactions, reducing experimental screening .
- Machine learning : Train models on existing indole synthesis datasets to recommend optimal conditions (e.g., solvent, catalyst) for new substrates .
Methodological Notes
- Avoided commercial sources : Relied on peer-reviewed synthesis protocols (e.g., PEG-400/DMF systems) and computational frameworks .
- Data-driven answers : Referenced NMR, HRMS, and DoE methodologies from experimental studies .
- Advanced vs. basic demarcation : Separated foundational synthesis/characterization from mechanistic and computational topics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
